molecular formula C10H13BrO B13552527 1-(2-Bromopropyl)-4-methoxybenzene CAS No. 90875-08-4

1-(2-Bromopropyl)-4-methoxybenzene

Cat. No.: B13552527
CAS No.: 90875-08-4
M. Wt: 229.11 g/mol
InChI Key: YMZATQXTFXVKSA-UHFFFAOYSA-N
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Description

1-(2-Bromopropyl)-4-methoxybenzene is an organic compound with the molecular formula C10H13BrO It is a derivative of benzene, where a bromopropyl group and a methoxy group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromopropyl)-4-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 4-methoxybenzyl alcohol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction typically proceeds at room temperature, yielding the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromopropyl)-4-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Elimination: Alkenes such as 4-methoxyphenylpropene.

    Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: 1-(2-Propyl)-4-methoxybenzene.

Scientific Research Applications

1-(2-Bromopropyl)-4-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromopropyl)-4-methoxybenzene involves its interaction with various molecular targets. The bromopropyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with biological macromolecules. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromopropyl)-4-methoxybenzene is unique due to the presence of both a bromopropyl and a methoxy group on the benzene ring.

Properties

CAS No.

90875-08-4

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

1-(2-bromopropyl)-4-methoxybenzene

InChI

InChI=1S/C10H13BrO/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6,8H,7H2,1-2H3

InChI Key

YMZATQXTFXVKSA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)Br

Origin of Product

United States

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